molecular formula C20H24N2O4 B241882 11-Hydroxyrankinidine CAS No. 122590-03-8

11-Hydroxyrankinidine

Cat. No.: B241882
CAS No.: 122590-03-8
M. Wt: 356.4 g/mol
InChI Key: FALAMCOLIJTCTR-QDEBKDIKSA-N
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Scientific Research Applications

11-Hydroxyrankinidine has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard and analytical reagent in various chemical analyses.

    Biology: The compound is studied for its potential bioactive properties, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of pain and inflammation.

    Industry: It is used in the development of new pharmaceuticals and as a model compound in drug discovery

Safety and Hazards

Safety data sheets suggest that in case of exposure, one should move to fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately . Skin contact requires immediate removal of contaminated clothing, washing off with soap and plenty of water, and consulting a doctor .

Mechanism of Action

Target of Action

11-Hydroxyrankinidine is an alkaloid compound isolated from the whole plant of Gelsemium elegans . The primary targets of this compound are EGFR, JAK1, and AKT1 . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and survival.

Mode of Action

This compound interacts with its targets through molecular docking . It matches well with the active pockets of its crucial targets, forming a complex with a relatively stable structure through hydrogen bonds and other interactions .

Biochemical Pathways

The compound is involved in several biochemical pathways, including the neuroactive ligand-receptor interaction signaling pathway, calcium signaling pathway, and MAPK signaling pathway . These pathways are critical for cellular communication and response to external stimuli.

Pharmacokinetics

It has a molecular weight of 356.42 and a boiling point of 550.8℃ at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with its targets. The 11-hydroxyrankinidin-EGFR complex was found to be stable throughout the entire molecular dynamics simulation . This stability suggests that the compound may have a sustained effect on its targets, potentially leading to long-lasting cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxyrankinidine typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the formation of the spiroindole core through a series of cyclization reactions. The reaction conditions often involve the use of organic solvents such as chloroform, dichloromethane, and ethyl acetate . The final steps usually include hydroxylation and methylation reactions to introduce the hydroxyl and methoxy groups, respectively.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. it can be produced in small quantities for research purposes using advanced organic synthesis techniques. The process involves stringent control of temperature, pressure, and pH to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 11-Hydroxyrankinidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Comparison with Similar Compounds

    Humantenine: Another alkaloid with a similar spiroindole structure.

    Gelsemine: An alkaloid from the same plant, Gelsemium elegans, with different bioactive properties.

    Koumine: A related compound with analgesic and anti-inflammatory effects.

Uniqueness: 11-Hydroxyrankinidine is unique due to its specific hydroxyl and methoxy functional groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit phosphodiesterase and bind to EGFR sets it apart from other similar compounds .

Properties

IUPAC Name

(7Z)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-3-11-9-21-16-8-20(18-7-13(11)14(16)10-26-18)15-5-4-12(23)6-17(15)22(25-2)19(20)24/h3-6,13-14,16,18,21,23H,7-10H2,1-2H3/b11-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALAMCOLIJTCTR-QDEBKDIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122590-03-8
Record name 11-Hydroxyrankinidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122590038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.